molecular formula C12H18O B189003 2-(2,4,6-Trimethylphenyl)propan-2-ol CAS No. 59660-68-3

2-(2,4,6-Trimethylphenyl)propan-2-ol

Cat. No. B189003
CAS RN: 59660-68-3
M. Wt: 178.27 g/mol
InChI Key: JFDXATFYWOLYQQ-UHFFFAOYSA-N
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Patent
US08470982B2

Procedure details

According to Example 3, mesitylmagnesium bromide (1.20 M in THF; 1.83 mL; 2.20 mmol; 1.10 equiv) was placed in a flame dried schlenk flask under an argon atmosphere and cooled to 0° C. At this temperature, LaCl3.2LiCl (0.33 M; 6.06 mL, 2.00 mmol, 1.00 equiv) was slowly added. The resulting mixture was allowed to warm up to room temperature and stirred for 4 h. Then, after cooling to 0° C., acetone (116 mg; 2.00 mmol) was added and the reaction was warmed up to room temperature and stirred for another hour at this temperature. When the end of the reaction was reached (GC-monitoring of aliquots), sat. aq. NH4Cl (2 mL) and water (2 mL) were added. The aqueous layer was extracted with ether (4×10 mL), the combined extracts were dried (Na2SO4) and evaporated in vacuo. Column chromatographical purification (silica; pentane:Et2O 9:1) afforded the desired product as colorless, crystalline solid, mp=106−107° C. (245 mg, 69%).
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[Mg]Br.[CH3:12][C:13]([CH3:15])=[O:14].[NH4+].[Cl-]>O>[CH3:11][C:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[C:13]([OH:14])([CH3:15])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
1.83 mL
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)[Mg]Br)C
Step Two
Name
Quantity
116 mg
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried schlenk flask under an argon atmosphere
ADDITION
Type
ADDITION
Details
2LiCl (0.33 M; 6.06 mL, 2.00 mmol, 1.00 equiv) was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Then, after cooling to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred for another hour at this temperature
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Column chromatographical purification (silica; pentane:Et2O 9:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.